molecular formula C25H18ClN3O3S B2373204 (E)-3-(3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acrylonitrile CAS No. 957014-00-5

(E)-3-(3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B2373204
CAS RN: 957014-00-5
M. Wt: 475.95
InChI Key: TZAPBJQTHUMFEN-HYARGMPZSA-N
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Description

(E)-3-(3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C25H18ClN3O3S and its molecular weight is 475.95. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(phenylsulfonyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Vinyl phenyl sulfone and related compounds like (E)-3-(phenylsulfonyl)acrylonitriles react with diphenyldiazomethane, leading to the formation of 5,5-diphenyl-3-(arylsulfonyl)-Δ2-pyrazolines. These compounds undergo reactions such as dehydrosulfonation and oxidation, yielding various substituted pyrazoles and pyrazolines (Vasin et al., 2015).
  • Methyl oxopyrazolidinium ylides reacting with phenylsulfonylacrylonitriles generate hexahydropyrazolo[1,2-a]pyrazole-2-carbonitriles through sequential reactions, involving methyl pyrazolone and o-quinone methide releases (Dürüst et al., 2015).

Molecular Structure and Properties

  • Studies on molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone reveal insights into hydrogen-bonded chains and molecular structures of related compounds (Trilleras et al., 2005).
  • Pyrazoline derivatives exhibit properties like photoinduced birefringence, useful for photonic applications. These derivatives can transform between trans (E) and cis (Z) forms upon excitation (Szukalski et al., 2015).

Synthetic Methods and Chemical Behavior

  • The synthesis of 1-(5-Aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles involves reactions of acrylonitriles with hydrazines, indicating the versatility of these compounds in generating pyrazole derivatives (Mcfadden & Huppatz, 1991).
  • Disulfonic acid imidazolium chloroaluminate catalyzes the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, highlighting efficient synthetic methodologies for related compounds (Moosavi‐Zare et al., 2013).

Biological and Medicinal Applications

  • The synthesis of (Pyrazol-4-yl)alkanones and Alkylpyrazole-4-Carbonitriles, which are structurally related to the queried compound, suggests potential biological properties worth exploring (Fadda et al., 2012).
  • Designing new series of pyrazolines based on thiazolidin-4-one derivatives, related to the structure , has shown promising properties for anti-cancer and HIV applications (Patel et al., 2013).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c1-32-24-13-12-18(15-23(24)26)25-19(17-29(28-25)20-8-4-2-5-9-20)14-22(16-27)33(30,31)21-10-6-3-7-11-21/h2-15,17H,1H3/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAPBJQTHUMFEN-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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